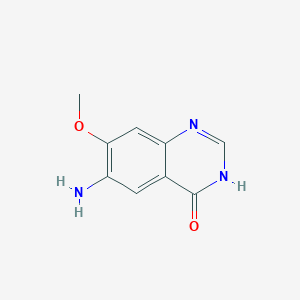![molecular formula C6H4ClN3O B1384420 6-oxo-4-cloro-5H-pirrolo[3,2-d]pirimidina CAS No. 1516103-67-5](/img/structure/B1384420.png)
6-oxo-4-cloro-5H-pirrolo[3,2-d]pirimidina
Descripción general
Descripción
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a chlorinated pyrrolopyrimidine compound. It is known for its significant biological activities, including antibacterial and antitumor properties . This compound binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA, and also exhibits antimycobacterial activity by binding to RNA polymerase .
Aplicaciones Científicas De Investigación
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their anticancer properties , suggesting potential targets could be proteins involved in cell proliferation and apoptosis.
Mode of Action
Based on the structural similarity to other pyrrolopyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in cell proliferation and apoptosis .
Result of Action
Related compounds have been shown to have cytotoxic effects against various cancer cell lines .
Análisis Bioquímico
Biochemical Properties
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is DNA gyrase, an essential enzyme involved in the supercoiling of DNA. By binding to DNA gyrase, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol inhibits its activity, thereby preventing the replication and transcription of bacterial DNA . This interaction is highly specific and involves the formation of hydrogen bonds and hydrophobic interactions between the compound and the active site of the enzyme.
Cellular Effects
The effects of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol on various types of cells are profound. In bacterial cells, the inhibition of DNA gyrase leads to cell death due to the inability to replicate DNA. In eukaryotic cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 . This dual effect on gene expression and cell signaling pathways makes it a promising candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol exerts its effects through several mechanisms. The compound binds to the active site of DNA gyrase, forming a stable complex that inhibits the enzyme’s activity. This binding involves both hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Over time, the degradation products may lose their inhibitory effects on DNA gyrase, reducing the compound’s overall efficacy. Long-term studies have shown that continuous exposure to 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol can lead to the development of resistance in bacterial populations, necessitating the use of combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host organism. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in clinical applications .
Metabolic Pathways
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted via the kidneys. This metabolic process involves the addition of hydroxyl groups and other functional groups to the compound, increasing its solubility and facilitating its elimination from the body .
Transport and Distribution
Within cells and tissues, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is transported and distributed through various mechanisms. The compound can diffuse passively across cell membranes due to its relatively small size and lipophilicity. Additionally, it can interact with specific transporters and binding proteins that facilitate its uptake and distribution within the cell. These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and efficacy .
Subcellular Localization
The subcellular localization of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA gyrase and other nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol can accumulate in other organelles, such as the mitochondria, where it may exert additional effects on cellular metabolism and apoptosis .
Métodos De Preparación
The synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol involves several steps. One common method includes the use of microwave techniques to introduce chlorine atoms at specific positions on the pyrrolo[2,3-d]pyrimidine skeleton . This method is robust and efficient, making it suitable for industrial production. Additionally, the preparation of pyrrole-derived α,β-alkynyl ketones followed by various cyclization reactions can also be employed .
Análisis De Reacciones Químicas
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol undergoes several types of chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: While specific details on these reactions are limited, the presence of chlorine and hydroxyl groups suggests potential reactivity under oxidative or reductive conditions.
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Comparación Con Compuestos Similares
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol can be compared with other pyrrolopyrimidine derivatives, such as:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound also exhibits reactivity through electrophilic substitution reactions and has similar biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their anticancer and antibacterial properties and are synthesized using various robust methods.
The uniqueness of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol lies in its specific binding to DNA gyrase and RNA polymerase, making it a potent antibacterial agent .
Propiedades
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKDZKZCGDKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1N=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


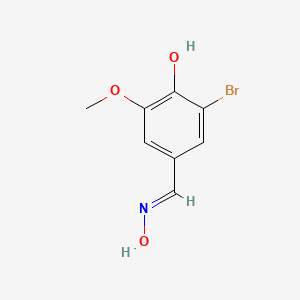
![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)



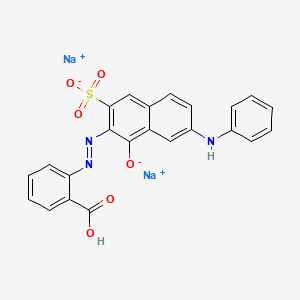
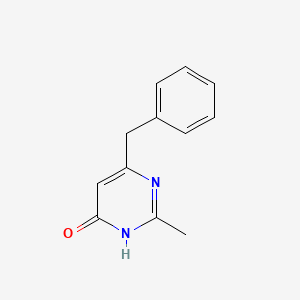
![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)
![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)
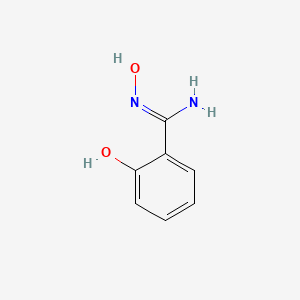
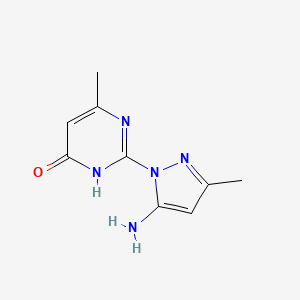
![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)
